2-Methyl-1-thionaphthol

Description

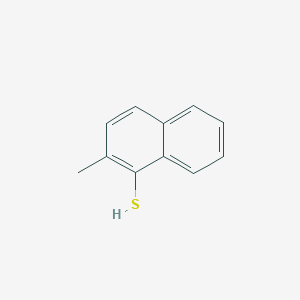

2-Methyl-1-thionaphthol (CAS: Not explicitly provided in evidence) is a sulfur-containing aromatic compound derived from naphthalene, featuring a methyl group at the 2-position and a thiol (-SH) group at the 1-position. This structural configuration confers unique reactivity, particularly in organosulfur chemistry and pharmaceutical intermediates.

Properties

IUPAC Name |

2-methylnaphthalene-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHFCVIKFFAFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594185 | |

| Record name | 2-Methylnaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63003-20-3 | |

| Record name | 2-Methylnaphthalene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

-

Catalyst Loading : Phase-transfer catalysts (1–10% of substrate mass) are critical for facilitating the sulfonation step in biphasic systems.

-

Reduction Conditions : Zinc powder and HCl gas are introduced at 40–50°C to prevent over-reduction or disulfide formation.

-

Solvent Selection : Methylene dichloride or chloroform optimizes solubility and phase separation during workup.

Friedel-Crafts Alkylation and Thiolation

Methyl Group Introduction via Alkylation

The U.S. patent US5278343A outlines a method for synthesizing 2-methyl-1-naphthol through the isomerization of 2-methylene-1-tetralone. While this pathway focuses on hydroxylated products, analogous strategies could be employed to introduce a thiol group. For instance, 2-methylnaphthalene could undergo electrophilic substitution with a thiolating agent such as phosphorus pentasulfide (P₂S₅) or thiourea.

A hypothetical synthesis might involve:

-

Friedel-Crafts Methylation : Introducing a methyl group to naphthalene using methyl chloride and AlCl₃.

-

Thiolation : Treating 2-methylnaphthalene with P₂S₅ in refluxing xylene to yield 2-methyl-1-thionaphthol.

However, regioselectivity challenges may arise, as the methyl group directs electrophilic attack to the 1- and 4-positions of naphthalene. Catalytic control, such as using zeolites or Lewis acids, could enhance selectivity for the 1-position.

Catalytic Hydrogenation and Reductive Sulfonation

Palladium-Catalyzed Hydrogenation

The U.S. patent US5420362A describes the synthesis of 2-methyl-1-naphthol via hydrogenation of 2-methylene-1-tetralone using Pd/C catalysts. Adapting this method for thiol derivatives would require introducing a sulfur moiety at the tetralone stage. For example:

-

Mannich Reaction : Condense 1-tetralone with formaldehyde and dimethylamine to form 2-methylene-1-tetralone.

-

Thiol Incorporation : React the intermediate with hydrogen sulfide (H₂S) under catalytic hydrogenation conditions to replace the carbonyl oxygen with a thiol group.

This approach remains speculative but aligns with known hydrogenolysis reactions involving Pd/C and sulfur-containing compounds.

Comparative Analysis of Synthetic Routes

The table below summarizes potential pathways for this compound synthesis, extrapolated from existing methodologies:

Industrial Considerations and Scalability

The sulfonation-reduction method described in CN102976988A is highly scalable, with yields exceeding 95% for 2-thionaphthol. Key industrial advantages include:

-

Solvent Recovery : Methylene dichloride and chloroform can be distilled and reused.

-

Catalyst Reusability : Quaternary ammonium salts remain active for multiple cycles.

For this compound, however, the lack of commercially available methyl-substituted sulfonates necessitates additional steps, increasing production costs. Future research should explore one-pot sulfonation-alkylation processes to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-thionaphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding sulfide.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Halogenated or nitrated derivatives of 2-methylnaphthalene-1-thiol.

Scientific Research Applications

Antioxidant Properties

Research indicates that 2-Methyl-1-thionaphthol exhibits notable antioxidant properties , capable of scavenging free radicals. This activity is attributed to its chemical structure, which allows it to donate electrons effectively, thus neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

Antimicrobial Activity

Compounds within the thionaphthol class, including this compound, have demonstrated antimicrobial activity against various pathogens. Studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Interaction with Metal Ions

The compound can form complexes with metal ions, enhancing its efficacy as a therapeutic agent . This property suggests potential applications in drug delivery systems or as bioactive agents in medical settings .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Thionaphthol | Similar thioether | Exhibits different reactivity patterns |

| 2-Naphthalenethiol | Contains sulfur | Known for strong odor and toxicity |

| 2-Hydroxy-1-naphthalenethiol | Hydroxyl group | More polar; different solubility profile |

| Thio-beta-naphthol | Similar backbone | Varying degrees of biological activity |

The specific methyl substitution on the naphthalene ring in this compound influences its reactivity and biological activity compared to these related compounds .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that methylnaphthalenes can exhibit dose-dependent cytotoxicity and potential oncogenic effects in animal models. However, findings suggest that neither 1-methylnaphthalene nor 2-methylnaphthalene demonstrates unequivocal oncogenic potential under tested conditions .

Mechanism of Action

The mechanism of action of 2-methylnaphthalene-1-thiol involves its interaction with thiol groups in proteins and other biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction is crucial for studying protein conformational changes and labeling specific protein domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Methyl-1-thionaphthol and related compounds, based on available evidence:

Key Findings:

- Reactivity : this compound’s thiol group enables nucleophilic reactions, contrasting with the hydroxyl group in naphthalen-1-ol, which participates in hydrogen bonding and electrophilic substitution .

- Safety: Thiols like this compound are typically more odorous and toxic than phenols or fluorinated analogs, necessitating stringent handling protocols (e.g., ventilation, PPE) .

- Applications : While fluoronaphthalenes are valued for stability in harsh conditions, methyl-thionaphthol derivatives may serve as specialized ligands or intermediates in asymmetric synthesis .

Biological Activity

2-Methyl-1-thionaphthol (C11H10OS) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thionaphthol moiety with a methyl group attached to the naphthalene ring. Its unique structure allows it to exhibit various biological activities, primarily attributed to the presence of the sulfur atom and the conjugated aromatic system. These characteristics enable interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

Biological Activities

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Compounds within the thionaphthol class, including this compound, have demonstrated antimicrobial effects against various pathogens. Studies suggest that these compounds inhibit microbial growth through mechanisms that may involve disrupting cellular membranes or interfering with metabolic pathways.

Interaction Profiles

The interaction profiles of this compound reveal its ability to form complexes with metal ions, enhancing its efficacy as a bioactive agent. This property could be leveraged in drug delivery systems or as an active ingredient in pharmaceuticals.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 1-Thionaphthol | Similar thioether | Exhibits different reactivity patterns |

| 2-Naphthalenethiol | Contains sulfur | Known for strong odor and toxicity |

| 2-Hydroxy-1-naphthalenethiol | Hydroxyl group | More polar; different solubility profile |

| Thio-beta-naphthol | Similar backbone | Varying degrees of biological activity |

The specific methyl substitution on the naphthalene ring of this compound influences both its chemical reactivity and biological activity compared to other thionaphthols.

Case Studies and Research Findings

Case Study: Antioxidant Activity Assessment

In a controlled study, the antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant reduction in radical concentrations, indicating strong antioxidant potential. The IC50 values were comparable to established antioxidants like ascorbic acid.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges for potential clinical applications.

Q & A

Q. How can researchers validate analytical methods for this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.